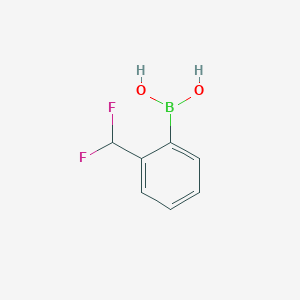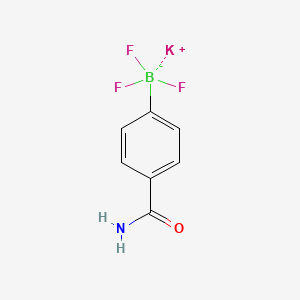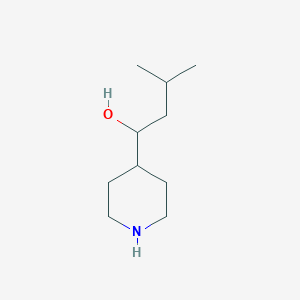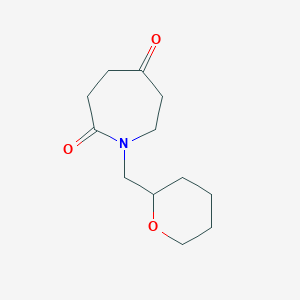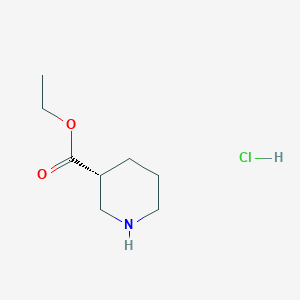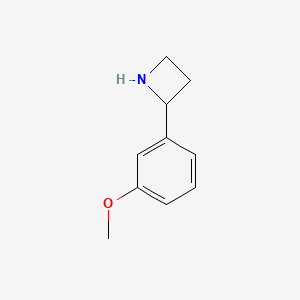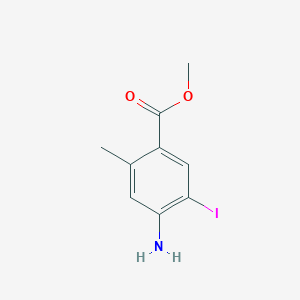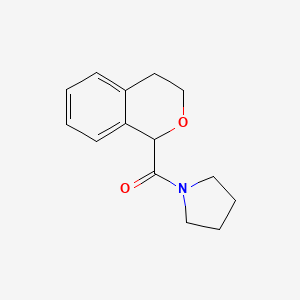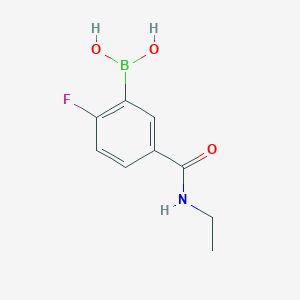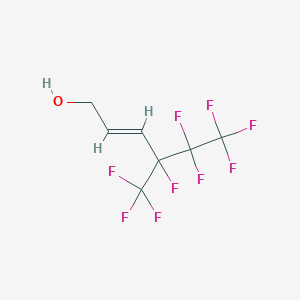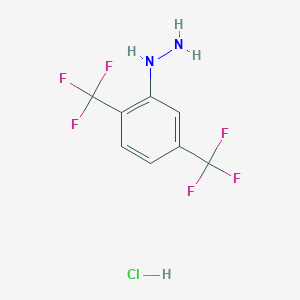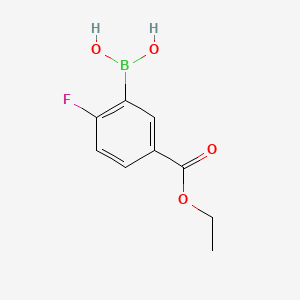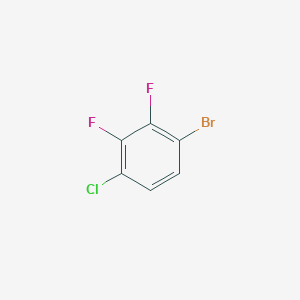
4-Chloro-2,3-difluorobromobenzene
Overview
Description
4-Chloro-2,3-difluorobromobenzene is a halogenated aromatic compound with the molecular formula C6H2BrClF2 and a molecular weight of 227.43 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-Chloro-2,3-difluorobromobenzene has a wide range of applications in scientific research:
Safety and Hazards
4-Chloro-2,3-difluorobromobenzene is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Mechanism of Action
Target of Action
4-Chloro-2,3-difluorobromobenzene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, and the compound interacts with organoboron reagents and a palladium catalyst .
Mode of Action
In the SM cross-coupling reaction, this compound undergoes oxidative addition with the palladium catalyst, forming a new Pd–C bond . The organoboron reagent then undergoes transmetalation, transferring the organic group from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . This pathway leads to the formation of new carbon–carbon bonds, which is a crucial process in organic synthesis .
Pharmacokinetics
As a halogenated compound, its bioavailability and pharmacokinetics would likely be influenced by factors such as its lipophilicity, molecular weight (22743 g/mol ), and the presence of the halogen atoms .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound in the SM cross-coupling reaction can be influenced by various environmental factors. These include the temperature of the reaction, the presence of a suitable palladium catalyst, and the specific organoboron reagent used .
Preparation Methods
The synthesis of 4-Chloro-2,3-difluorobromobenzene typically involves halogenation reactions. One common method is the bromination of 2,3-difluoro-4-chlorobenzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial production methods often involve multi-step processes, including halogen exchange reactions and diazotization followed by halogenation . These methods are designed to be efficient and scalable, providing high-purity products suitable for various applications.
Chemical Reactions Analysis
4-Chloro-2,3-difluorobromobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with diverse functional groups .
Comparison with Similar Compounds
4-Chloro-2,3-difluorobromobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2,4-difluorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,3-Difluorobromobenzene:
4-Chloro-2,3-difluorobenzene: Lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-chloro-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNGUQIWICXNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1417993.png)
